1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXHRDQXBUAHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Bromophenyl 5 Oxopyrrolidine 3 Carbonitrile and Analogues
Retrosynthetic Analysis of the 5-Oxopyrrolidine-3-carbonitrile (B1322357) Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses that involves deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.com This is achieved through a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.in
Disconnection Strategies for Key Bonds
The core structure of 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile presents several logical points for disconnection. The most strategic disconnections involve breaking the bonds that are most likely formed in the forward synthesis.
C-N Amide Bond Disconnection: The bond between the aromatic ring's nitrogen and the carbonyl carbon of the lactam is a prime candidate for disconnection. This corresponds to the reverse of an intramolecular cyclization or amidation reaction. Breaking this bond reveals a linear amino acid derivative.
C-C Bond Disconnection (Michael Addition): The bond between C3 and C4 of the pyrrolidinone ring can be disconnected. This is the reverse of a conjugate addition (Michael addition), a common C-C bond-forming reaction. This disconnection simplifies the linear precursor into two key components: an amine and an α,β-unsaturated carbonyl compound.
Applying these two disconnections in sequence provides a clear and feasible synthetic route. The primary disconnection is the Michael-type C-C bond, which simplifies the pyrrolidinone ring system. This reveals that the entire ring can be constructed from an N-substituted amine and a suitable three-carbon electrophilic component. This approach leads to two primary synthons: a 4-bromoaniline (B143363) nucleophile and an electrophilic three-carbon chain containing a nitrile group.
Identification of Potential Starting Materials
Based on the disconnection strategies, the logical and readily available starting materials for the synthesis of this compound can be identified.
Nucleophilic Component: The disconnection strategy directly points to 4-bromoaniline (also known as p-bromoaniline) as the source of the N-(4-bromophenyl) fragment. chemicalbook.com This is a common and commercially available aromatic amine.
Electrophilic Component: The remainder of the molecule requires a three-carbon chain that can act as a Michael acceptor and subsequently cyclize. An ideal precursor is an α,β-unsaturated ester or nitrile , such as ethyl 2-cyanoacrylate or acrylonitrile. The reaction would involve a Michael addition of the aniline (B41778) to the double bond, followed by an intramolecular cyclization to form the 5-oxopyrrolidine ring. A common synthetic route for similar 5-oxopyrrolidine-3-carboxylic acid derivatives involves the reaction of an aniline with itaconic acid, which proceeds through a similar Michael addition followed by cyclization. nih.govnih.govktu.edu
Therefore, a plausible forward synthesis involves the reaction of 4-bromoaniline with a molecule like ethyl 2-cyanoacrylate.
Synthesis of Precursor Molecules
Preparation of 4-Bromophenylamine Derivatives
4-Bromoaniline is a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. guidechem.com It is typically prepared via the electrophilic bromination of aniline. However, direct bromination of aniline with bromine water leads to polysubstitution, yielding 2,4,6-tribromoaniline, due to the strong activating effect of the amino group. ambeed.com
To achieve selective mono-bromination at the para-position, the reactivity of the amino group must be moderated. This is accomplished through a protection-deprotection sequence. ambeed.com The most common method involves the acetylation of aniline to form acetanilide (B955). The acetyl group reduces the activating nature of the nitrogen and provides steric hindrance, favoring substitution at the para-position.
The general three-step process is as follows:
Protection: Aniline is reacted with acetic anhydride (B1165640) to form N-phenylacetamide (acetanilide).
Bromination: The acetanilide is then brominated, typically using bromine in acetic acid, which selectively yields 4-bromoacetanilide.
Deprotection: The resulting 4-bromoacetanilide is hydrolyzed under acidic or basic conditions to remove the acetyl group, affording the final product, 4-bromoaniline. ambeed.com
| Step | Reactants | Reagents/Conditions | Product |
| 1. Protection | Aniline | Acetic Anhydride | Acetanilide |
| 2. Bromination | Acetanilide | Bromine, Acetic Acid | 4-Bromoacetanilide |
| 3. Deprotection | 4-Bromoacetanilide | Acid or Base (e.g., HCl, NaOH), Heat | 4-Bromoaniline |
Synthesis of Acrylate (B77674) or Related Carbonyl Precursors
The synthesis of α,β-unsaturated nitriles, known as acrylonitriles, is a well-established field in organic chemistry. nsf.govresearchgate.net These compounds are valuable Michael acceptors. A classic and highly effective method for their preparation is the Knoevenagel condensation. nsf.gov
This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as ethyl cyanoacetate (B8463686) or malononitrile. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt.
For the synthesis of a suitable precursor like ethyl 2-cyanoacrylate, the Knoevenagel condensation can be performed between formaldehyde (B43269) and ethyl cyanoacetate. The reaction proceeds to form the desired α,β-unsaturated product, which can then be used as the electrophilic partner in the subsequent Michael addition.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Formaldehyde | Ethyl Cyanoacetate | Weak Base (e.g., Piperidine) | Ethyl 2-cyanoacrylate |
Other methods for synthesizing acrylonitriles include Wittig-type reactions, Heck reactions, and the cyanation of alkenyl halides. nsf.govrsc.org
Methodologies for Structural Verification of Intermediates
Confirming the identity and purity of the synthesized intermediates (4-bromoaniline and the acrylate precursor) is essential before proceeding to the final reaction. Standard spectroscopic techniques are employed for this purpose. ktu.lt
Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. For 4-bromoaniline, characteristic peaks would include N-H stretches (around 3300-3500 cm⁻¹) for the primary amine and C-H stretches for the aromatic ring. For an acrylate precursor like ethyl 2-cyanoacrylate, key signals would be a sharp C≡N stretch (around 2220-2240 cm⁻¹) and a strong C=O stretch (around 1720-1740 cm⁻¹) for the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the chemical environment of protons. In 4-bromoaniline, the aromatic protons would appear as a characteristic AA'BB' system. In ethyl 2-cyanoacrylate, signals for the vinyl protons and the ethyl group (a quartet and a triplet) would be observed.
¹³C NMR: Shows the different carbon environments in the molecule. For 4-bromoaniline, four distinct signals would be expected in the aromatic region. For the acrylate, signals for the nitrile, carbonyl, vinyl, and ethyl carbons would be present at characteristic chemical shifts.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum of 4-bromoaniline would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Technique | 4-Bromoaniline | Ethyl 2-cyanoacrylate |
| IR (cm⁻¹) | ~3400 (N-H), ~1600 (Aromatic C=C) | ~2230 (C≡N), ~1730 (C=O), ~1630 (C=C) |
| ¹H NMR (ppm) | ~6.6-7.3 (Aromatic H), ~3.7 (NH₂) | ~6.5-7.0 (Vinyl H), ~4.3 (q, CH₂), ~1.3 (t, CH₃) |
| MS (m/z) | Molecular ion peak showing Br isotope pattern | Molecular ion peak |
By employing these analytical methods, the structures of the precursor molecules can be unequivocally confirmed, ensuring the successful synthesis of the target compound, this compound.
Direct Synthetic Approaches to the Target Compound
The construction of the this compound scaffold can be achieved through several direct synthetic methodologies. These routes aim to build the core structure in a convergent manner, often establishing multiple stereocenters and functional groups in a single or a few steps.
Multicomponent Reaction Strategies (e.g., involving aniline, aldehydes, and acetylenedicarboxylate (B1228247) derivatives)
Multicomponent reactions (MCRs) offer a highly efficient pathway for synthesizing complex molecules like pyrrolidinone derivatives from simple, readily available starting materials in a single pot. nih.govmdpi.com A prominent strategy involves the reaction of an aniline, an aldehyde, and an acetylenedicarboxylate derivative. rsc.orgpeeref.comrsc.orgresearchgate.net In the context of the target compound, this would involve 4-bromoaniline as the aniline component.
The reaction typically proceeds through the initial formation of an enamine from the aniline and the acetylenedicarboxylate, which then reacts with an aldehyde. rsc.org The use of ultrasound irradiation has been shown to significantly accelerate this process, leading to excellent yields in short reaction times. rsc.orgrsc.orgresearchgate.net A plausible MCR approach to the target compound or its close analogues is outlined below.
Table 1: Proposed Multicomponent Reaction Components
| Role | Example Compound |
|---|---|
| Aniline Derivative | 4-Bromoaniline |
| Aldehyde | Formaldehyde or Glyoxylate derivative |
| Acetylene Derivative | Diethyl acetylenedicarboxylate |
This one-pot synthesis is valued for its clean reaction profile and straightforward work-up procedures. rsc.org
Cyclization Reactions for Pyrrolidinone Ring Formation (e.g., lactamization, intramolecular cyclization)
The formation of the pyrrolidinone ring is a critical step that can be accomplished through various cyclization reactions. osaka-u.ac.jp Intramolecular cyclization is a powerful strategy for constructing the five-membered lactam ring system. acs.orgresearchgate.netnih.gov
One such approach is the domino aza-Michael Induced Ring Closure (MIRC) reaction. This method involves a sequence of an aza-Michael addition followed by an intramolecular SN2 cyclization to efficiently form the pyrrolidinone ring under mild conditions. rsc.org Another strategy involves the intramolecular 5-endo-trig cyclization of N-allylic substituted α-amino nitriles, which can be catalyzed by nucleophiles like phosphines. acs.org Although geometrically disfavored by Baldwin's rules, this pathway has been successfully employed for accessing functionalized pyrrolidine (B122466) rings. acs.org
These methods highlight the versatility of intramolecular reactions, which can be tailored by selecting appropriate acyclic precursors designed to undergo ring closure to form the desired pyrrolidinone core. nih.govresearchgate.netdntb.gov.ua
Modifications of Existing Pyrrolidinone Scaffolds to Incorporate Nitrile and Bromophenyl Moieties
An alternative to building the molecule from the ground up is to modify a pre-existing pyrrolidinone scaffold. This involves the sequential or strategic introduction of the required functional groups—the 1-(4-bromophenyl) unit and the 3-carbonitrile group.
Incorporation of the Nitrile Moiety: The nitrile group can be introduced at the C-3 position of a pyrrolidinone ring through several standard transformations. A common method is the dehydration of a primary amide. libretexts.orgchemguide.co.uklibretexts.org If a pyrrolidinone-3-carboxamide is used as a precursor, treatment with a dehydrating agent like phosphorus(V) oxide (P₄O₁₀) or trifluoroacetic anhydride can yield the corresponding nitrile. libretexts.orgbeilstein-journals.org Alternatively, a carboxylic acid at the C-3 position can be converted to the amide and subsequently dehydrated. beilstein-journals.org Another route involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the C-3 position with a cyanide salt, such as sodium or potassium cyanide. libretexts.orgchemguide.co.uk
Incorporation of the Bromophenyl Moiety: The N-(4-bromophenyl) group is typically installed via N-arylation of the pyrrolidinone nitrogen. This can be achieved by reacting the parent pyrrolidinone (or a suitable derivative) with a 4-bromophenylating agent, such as 4-bromophenylboronic acid under Chan-Lam coupling conditions or an aryl halide like 1-bromo-4-iodobenzene (B50087) in the presence of a palladium or copper catalyst (e.g., Buchwald-Hartwig amination).
Optimization of Reaction Conditions and Catalyst Screening
The success of any synthetic route hinges on the optimization of reaction parameters to maximize yield and selectivity while minimizing side products and reaction times. Key factors include the choice of solvent, temperature, and pressure.
Solvent Effects on Reaction Efficiency and Selectivity
The solvent plays a crucial role in chemical reactions, influencing reactant solubility, reaction kinetics, and product stability. In the synthesis of pyrrolidinone derivatives via multicomponent reactions, a range of solvents has been tested to determine the optimal medium. rsc.org
For instance, in a model reaction for the synthesis of substituted 3-pyrrolin-2-ones, ethanol (B145695) was found to be a superior solvent compared to water, methanol, acetonitrile, and dichloromethane. rsc.org A study on the synthesis of N-vinylpyrrolidone highlighted that polar aprotic solvents can be highly effective, with dimethyl sulfoxide (B87167) (DMSO) showing the highest catalytic efficiency among the tested solvents. bohrium.com The choice of a "green" solvent is also an increasing focus in modern chemistry to reduce environmental impact. acs.org
Table 2: Effect of Different Solvents on the Yield of a Model Pyrrolin-2-one Synthesis
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | H₂O | 45 |
| 2 | C₂H₅OH | 94 |
| 3 | C₂H₅OH-H₂O | 70 |
| 4 | CH₃OH | 85 |
| 5 | CH₃CN | 75 |
| 6 | CH₂Cl₂ | 60 |
Data derived from a model reaction for the synthesis of substituted 3-pyrrolin-2-ones. rsc.org
Temperature and Pressure Optimization for Enhanced Yields
Temperature is a critical parameter that directly influences the rate of reaction. For the synthesis of pyrrolidinone derivatives, conditions can range from room temperature to reflux. rsc.org For example, the use of ultrasound irradiation (100 W) in the multicomponent synthesis of 3-pyrrolin-2-ones dramatically reduced reaction times from hours to minutes while maintaining high yields, demonstrating the impact of energy input. rsc.orgresearchgate.net
In other related syntheses, such as the enantioselective Michael addition to form (S)-ethyl 3-(4-bromophenyl)butanoate, the reaction temperature was carefully controlled at 30 °C to ensure optimal results. orgsyn.org Optimization is crucial, as excessively high temperatures can lead to decomposition or the formation of unwanted byproducts.
Pressure is generally less of a critical variable for these types of solution-phase reactions unless gaseous reagents are involved. Most reported syntheses for pyrrolidinone derivatives are conducted at atmospheric pressure.
Catalyst Development for Green and Sustainable Synthesis
The development of novel catalysts is a critical driver for the advancement of green and sustainable synthesis. For this compound and its analogues, research has been moving away from traditional stoichiometric reagents towards more efficient and environmentally friendly catalytic systems. These include metal-free catalysis, the use of recyclable nanocatalysts, and the application of biocatalysis, all of which align with the principles of green chemistry.
One promising approach involves the use of metal-free catalytic systems, which obviate the concerns associated with the toxicity and environmental impact of heavy metals. For instance, a novel one-step, metal-free synthesis of densely functionalized pyrrolidinones has been developed. This method utilizes a Smiles-Truce cascade reaction, starting from readily available arylsulfonamides and cyclopropane (B1198618) diesters under simple base treatment, to produce α-arylated pyrrolidinones. acs.org This strategy represents an operationally simple and scalable route to valuable pharmacophore structures. acs.org
In the realm of heterogeneous catalysis, the development of recyclable nanocatalysts offers significant advantages in terms of catalyst recovery and reuse, thereby minimizing waste. For example, silica-coated magnetic nanoparticles functionalized with organic moieties have been successfully employed as catalysts in multicomponent reactions to produce nitrogen-containing heterocycles. rsc.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity, showcasing their potential for sustainable chemical production. rsc.org
Furthermore, the principles of green chemistry are being cohesively integrated with multicomponent reactions (MCRs) to enhance the sustainability of synthetic processes. vu.nl MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. acsgcipr.org The development of catalysts that facilitate these reactions under mild conditions and in greener solvents is an active area of research.
The following table provides an overview of emerging catalytic strategies applicable to the synthesis of this compound and its analogues, highlighting their green chemistry benefits.
| Catalyst Type | Example | Green Chemistry Advantages |
| Metal-Free Catalysis | Base-catalyzed Smiles-Truce cascade | Avoids heavy metal contamination, often uses milder reaction conditions. |
| Recyclable Nanocatalysts | Magnetic nanoparticle-supported catalysts | Easy separation and reuse, reducing catalyst waste and cost. rsc.org |
| Biocatalysis | Enzymes (e.g., transaminases, lipases) | High selectivity, mild reaction conditions (physiological temperature and pH), biodegradable. |
| Organocatalysis | Proline and its derivatives | Metal-free, often biodegradable, can provide high stereoselectivity. |
Comparative Analysis of Synthetic Pathways in Terms of Atom Economy and Sustainability
A critical aspect of green chemistry is the quantitative evaluation of the sustainability of a chemical process. Atom economy is a fundamental metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wjpps.com A higher atom economy signifies a more sustainable process with less waste generation. primescholars.com
Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and protecting groups, which generate significant amounts of waste. In contrast, modern synthetic strategies, such as multicomponent reactions (MCRs), are designed to maximize atom economy. acsgcipr.org For the synthesis of the 5-oxopyrrolidine-3-carbonitrile core, an MCR approach would be highly advantageous. A hypothetical MCR for this compound could involve the one-pot reaction of 4-bromoaniline, a suitable three-carbon component with a nitrile group, and a cyclizing agent. Such a pathway would likely have a significantly higher atom economy compared to a linear synthesis involving multiple protection and deprotection steps.
The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product, is another important metric for assessing the environmental impact of a synthetic process. The pharmaceutical industry, in particular, has historically high E-factors. nih.gov The adoption of greener synthetic routes, such as those employing catalytic and multicomponent strategies, can drastically reduce the E-factor.
The table below presents a comparative analysis of hypothetical synthetic pathways to this compound, highlighting key sustainability metrics.
| Synthetic Pathway | Description | Atom Economy | E-Factor (Projected) | Sustainability Advantages | Sustainability Disadvantages |
| Traditional Linear Synthesis | Multi-step process involving protection/deprotection and functional group interconversions. | Low | High | Well-established procedures. | Generates significant waste, uses stoichiometric reagents. |
| Catalytic Cascade Reaction | A sequence of intramolecular reactions catalyzed by a single catalyst. acs.org | Moderate to High | Moderate | Fewer workup steps, reduced solvent usage. acs.org | May require specific and potentially expensive catalysts. |
| Multicomponent Reaction (MCR) | One-pot reaction of three or more starting materials. acsgcipr.orgnih.gov | High | Low | High convergence, operational simplicity, reduced waste. acsgcipr.org | Substrate scope can be limited. |
| Biocatalytic Synthesis | Use of enzymes to catalyze key steps. | High | Low | High selectivity, mild conditions, biodegradable catalysts. | Enzymes can be sensitive to reaction conditions. |
Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenyl 5 Oxopyrrolidine 3 Carbonitrile
Reactivity of the 5-Oxopyrrolidine Ring
The 5-oxopyrrolidine ring, a five-membered lactam, also presents sites for chemical modification. The reactivity is centered around the amide functionality and the adjacent methylene (B1212753) (C-4) and methine (C-3) positions.
Functionalization of the pyrrolidinone core can be envisioned through the generation of an enolate or related carbanion. The protons on the C-4 carbon, being alpha to the lactam carbonyl, are acidic and can potentially be removed by a strong, non-nucleophilic base. The resulting enolate could then serve as a nucleophile in reactions with various electrophiles, such as alkyl halides or aldehydes, leading to C-4 substituted derivatives.
Similarly, the proton at the C-3 position is alpha to the nitrile group, which also increases its acidity. Deprotonation at this site would provide a route to C-3 functionalization. However, achieving selectivity between the C-3 and C-4 positions would require careful selection of reaction conditions. While syntheses of various derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acids have been reported, these typically involve modifications of the carboxylic acid group or the N-aryl substituent rather than direct functionalization of the pyrrolidinone ring at the C-3 or C-4 positions. nih.govktu.ltnih.gov
The amide bond within the lactam ring is susceptible to cleavage under certain conditions, leading to ring-opening reactions. Research on the closely related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has shown that the pyrrolidinone ring can be opened under basic conditions. nih.gov During an attempt to form a 1,2,4-triazole (B32235) ring by heating a thiosemicarbazide (B42300) derivative in aqueous sodium hydroxide, the pyrrolidinone ring was simultaneously cleaved, yielding a gamma-amino acid derivative. nih.gov This suggests that 1-(4-bromophenyl)-5-oxopyrrolidine-3-carbonitrile would likely undergo a similar hydrolytic ring-opening under strong basic conditions to form a derivative of 4-amino-4-(4-bromophenyl)butanoic acid.
Table 3: Potential Ring-Opening Reaction
| Starting Material | Reagents/Conditions | Product Type |
|---|
Ring-expansion reactions, which would convert the five-membered pyrrolidinone into a larger lactam, are known for other classes of cyclic compounds, such as the conversion of cyclic β-keto esters into medium-sized ring lactams. whiterose.ac.uk However, such transformations have not been specifically reported for the 1-(4-bromophenyl)-5-oxopyrrolidine scaffold.
Enolization and Reactions Involving the Alpha-Carbon
The carbon atom at the 3-position of the pyrrolidinone ring, situated between the carbonyl group (C5) and the cyano group, is known as the alpha-carbon. The protons attached to this carbon are acidic due to the electron-withdrawing inductive and resonance effects of both the adjacent carbonyl and nitrile functionalities. masterorganicchemistry.comjoechem.io This acidity facilitates deprotonation by a suitable base to form a resonance-stabilized enolate intermediate. masterorganicchemistry.comyoutube.com
The negative charge of the enolate is delocalized onto the carbonyl oxygen and the nitrile nitrogen, enhancing its stability. masterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles, primarily through the alpha-carbon, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com A typical example is the alkylation reaction, where the enolate attacks an alkyl halide to introduce a new alkyl group at the C3 position.
Table 1: Illustrative Alpha-Alkylation of this compound This table presents a hypothetical reaction based on established principles of enolate chemistry.
| Base | Electrophile (R-X) | Solvent | Expected Product |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF | 1-(4-Bromophenyl)-3-methyl-5-oxopyrrolidine-3-carbonitrile |
| Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | THF | 1-(4-Bromophenyl)-3-benzyl-5-oxopyrrolidine-3-carbonitrile |
The formation of the enolate and subsequent reactions can lead to racemization if the alpha-carbon is a stereocenter. youtube.com The choice of base and reaction temperature can influence whether the kinetic or thermodynamic enolate is formed, although in this specific structure, only one alpha-proton is available for removal. youtube.com
Transformations Involving the 4-Bromophenyl Moiety
The 4-bromophenyl group is a key functional handle for modifying the molecule's structure, primarily through reactions that substitute the bromine atom or add new groups to the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The carbon-bromine bond on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. jocpr.comresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. jocpr.comnobelprize.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. nih.govarkat-usa.org It is widely used for the synthesis of biaryl compounds. arkat-usa.orgmdpi.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product. nobelprize.orgnih.gov
Table 2: Illustrative Suzuki-Miyaura Reaction This table presents a hypothetical reaction based on established principles.
| Boronic Acid (Ar-B(OH)₂) | Palladium Catalyst | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-([1,1'-Biphenyl]-4-yl)-5-oxopyrrolidine-3-carbonitrile |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-5-oxopyrrolidine-3-carbonitrile |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgyoutube.com The reaction is highly valuable for synthesizing arylalkynes. libretexts.org The catalytic cycle is similar to the Suzuki coupling but involves a copper acetylide intermediate. wikipedia.org
Table 3: Illustrative Sonogashira Reaction This table presents a hypothetical reaction based on established principles.
| Terminal Alkyne (R-C≡CH) | Palladium Catalyst | Co-catalyst | Base | Solvent | Expected Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (Et₃N) | THF | 1-(4-(Phenylethynyl)phenyl)-5-oxopyrrolidine-3-carbonitrile |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 1-(4-((Trimethylsilyl)ethynyl)phenyl)-5-oxopyrrolidine-3-carbonitrile |
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org It is a powerful method for synthesizing aryl amines. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org
Table 4: Illustrative Buchwald-Hartwig Amination This table presents a hypothetical reaction based on established principles.
| Amine (R¹R²NH) | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 1-(4-Morpholinophenyl)-5-oxopyrrolidine-3-carbonitrile |
| Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 1-(4-(Phenylamino)phenyl)-5-oxopyrrolidine-3-carbonitrile |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, bromine). libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org
The this compound molecule lacks such strong activating groups. The pyrrolidinone ring is not sufficiently electron-withdrawing to facilitate the SNAr mechanism under standard conditions. Therefore, direct substitution of the bromine atom by nucleophiles via the SNAr pathway is generally considered unfavorable for this compound. libretexts.orglibretexts.org
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the phenyl ring. The outcome of these reactions is governed by the directing effects of the existing substituents: the bromine atom and the N-pyrrolidinone group.
The bromine atom is an ortho, para-directing group, although it deactivates the ring towards electrophilic attack. libretexts.org The nitrogen atom of the pyrrolidinone ring, being directly attached to the aromatic ring, is an activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring through resonance. The combined effect of these two ortho, para-directing groups will steer incoming electrophiles to the positions ortho to the N-pyrrolidinone group (positions 3 and 5 on the phenyl ring).
Table 5: Predicted Products of Electrophilic Aromatic Substitution This table presents hypothetical reactions based on established principles of EAS.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(4-Bromo-2-nitrophenyl)-5-oxopyrrolidine-3-carbonitrile |
| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(2,4-Dibromophenyl)-5-oxopyrrolidine-3-carbonitrile |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(4-Bromo-2-acetylphenyl)-5-oxopyrrolidine-3-carbonitrile |
Detailed Mechanistic Studies of Key Transformations
For palladium-catalyzed cross-couplings, the key steps are oxidative addition, transmetalation (for Suzuki) or copper-acetylide formation (for Sonogashira), and reductive elimination. nobelprize.orgwikipedia.org The efficiency and outcome of these reactions are highly dependent on the choice of palladium precursor, ligand, base, and solvent. researchgate.net
The mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination process. The electrophile first attacks the π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. libretexts.org
Kinetic Studies of Reaction Pathways
Kinetic studies are essential for understanding reaction mechanisms and optimizing conditions. While no specific kinetic data for this compound has been published, a general approach to studying its reactions can be outlined. For instance, in a palladium-catalyzed coupling reaction, kinetic studies would involve monitoring the disappearance of the starting material and the appearance of the product over time under various conditions.
Table 6: Conceptual Framework for a Kinetic Study of Suzuki Coupling This table outlines parameters that would be investigated in a kinetic analysis.
| Parameter Varied | Method of Analysis | Information Gained |
| Concentration of Aryl Bromide | HPLC, GC-MS | Reaction order with respect to the substrate |
| Concentration of Boronic Acid | HPLC, GC-MS | Reaction order with respect to the coupling partner |
| Concentration of Palladium Catalyst | HPLC, GC-MS | Reaction order with respect to the catalyst |
| Temperature | Temperature-controlled reactor, HPLC, GC-MS | Activation energy (Arrhenius parameters), determination of optimal temperature |
| Ligand Type and Concentration | HPLC, GC-MS | Effect of ligand on reaction rate, insight into the rate-determining step |
Such studies would help in determining the rate law of the reaction, identifying the rate-determining step, and elucidating the role of each component in the catalytic cycle.
Identification of Reaction Intermediates
In the study of the chemical reactivity of this compound, the identification of reaction intermediates is crucial for a comprehensive understanding of the reaction mechanism. While direct experimental or computational studies on this specific compound are not extensively available in the reviewed literature, insights can be drawn from mechanistic investigations of analogous pyrrolidinone derivatives. Computational studies, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools in elucidating the structures of transient species that are often difficult to detect experimentally.
For reactions involving the formation of the pyrrolidinone core, several key intermediates are frequently proposed. In the context of a multi-step synthesis, the reaction pathway may proceed through various transient species. For instance, in the synthesis of pyrrolidinedione derivatives, which share a structural similarity with the target molecule, computational studies have identified several key intermediates. These studies often involve the initial formation of a Michael adduct, followed by intramolecular cyclization.
One computational study on the synthesis of pyrrolidinedione derivatives highlighted the formation of a deprotonated nitromethane (B149229) adduct as a key intermediate. rsc.orgnih.govresearchgate.net Subsequent steps in the proposed mechanism involved the tautomerization of this intermediate to an aci-nitro species, which then underwent further transformation. rsc.orgnih.govresearchgate.net In the context of reactions involving the modification of the pyrrolidine (B122466) ring, such as ring contraction to form cyclobutanes, 1,1-diazene and 1,4-biradical species have been identified as critical intermediates through DFT calculations. acs.org
The nature of the substituents on the pyrrolidinone ring can significantly influence the stability and reactivity of these intermediates. The presence of the 4-bromophenyl group at the N1 position and the carbonitrile group at the C3 position of this compound would be expected to exert electronic effects that modulate the energy landscape of the reaction and the relative stabilities of any charged or radical intermediates.
Below is a table summarizing potential reaction intermediates in reactions involving pyrrolidinone scaffolds, based on computational studies of related systems.
| Intermediate Type | Description | Method of Identification | Relevant System |
| Michael Adduct | Initial product of a Michael addition reaction. | DFT Calculations | Synthesis of Pyrrolidinedione Derivatives rsc.orgnih.govresearchgate.net |
| Aci-nitro Intermediate | Tautomer of a nitroalkane adduct. | DFT Calculations | Synthesis of Pyrrolidinedione Derivatives rsc.orgnih.govresearchgate.net |
| 1,1-Diazene | An intermediate formed prior to nitrogen extrusion. | DFT Calculations | Pyrrolidine to Cyclobutane Ring Contraction acs.org |
| 1,4-Biradical | A species formed upon N2 extrusion from a diazene. | DFT Calculations | Pyrrolidine to Cyclobutane Ring Contraction acs.org |
| Zwitterionic Species | Intermediates with separated positive and negative charges. | DFT Calculations | [4+2] Cycloadditions of Phenyl-1,2,4-triazoline-3,5-dione researchgate.net |
Transition State Characterization and Energy Barrier Calculations
The characterization of transition states and the calculation of associated energy barriers are fundamental to understanding the kinetics and feasibility of a chemical reaction. For this compound, while specific data is scarce, computational chemistry provides a framework for predicting these parameters. DFT and ab initio methods are commonly employed to locate transition state structures and calculate their energies relative to the ground states of reactants and intermediates.
In computational studies of related pyrrolidinone syntheses, the energy barriers for various elementary steps have been calculated. For example, in a computationally elucidated mechanism for the synthesis of pyrrolidinedione derivatives, the energy barrier for the initial Michael addition was found to be significantly lower than that for a subsequent proton transfer step. rsc.orgnih.govresearchgate.net This suggests that the initial addition is kinetically more favorable.
The transition state for a given reaction step is a first-order saddle point on the potential energy surface. Its geometry represents the highest energy point along the reaction coordinate. Vibrational frequency analysis is a key component of transition state characterization; a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
The calculated energy barrier (activation energy) provides a quantitative measure of the kinetic feasibility of a reaction step. Lower energy barriers correspond to faster reaction rates. For instance, in the computationally studied ring contraction of a pyrrolidine to a cyclobutane, the rate-determining step was identified as the extrusion of nitrogen from a 1,1-diazene intermediate, with a calculated activation energy of 17.7 kcal/mol. acs.org
The table below presents a summary of calculated energy barriers for key reaction steps in the chemistry of related pyrrolidinone systems, providing an indication of the types of energetic considerations that would be relevant for this compound.
| Reaction Step | System | Computational Method | Calculated Energy Barrier (kcal/mol) |
| Michael Addition | Synthesis of Pyrrolidinedione Derivatives | DFT | 5.2 rsc.orgnih.govresearchgate.net |
| Proton Transfer | Synthesis of Pyrrolidinedione Derivatives | DFT | 47.3 rsc.orgnih.govresearchgate.net |
| Nitrogen Extrusion | Pyrrolidine to Cyclobutane Ring Contraction | DFT | 17.7 acs.org |
| Intramolecular Cyclization | Synthesis of Pyrrolidinedione Derivatives | DFT | 2.8 rsc.orgnih.govresearchgate.net |
It is important to note that these values are from studies of analogous systems and would be expected to differ for this compound due to the specific electronic and steric effects of its substituents. However, the methodologies and the general magnitude of the energy barriers provide a valuable reference for predicting its chemical reactivity.
Computational and Theoretical Chemistry Studies of 1 4 Bromophenyl 5 Oxopyrrolidine 3 Carbonitrile
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Through various computational methods, a detailed picture of the electron distribution and energy levels within 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile can be obtained.
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized ground state geometry. These calculations provide key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.
Furthermore, DFT allows for the calculation of various electronic properties that describe the molecule's stability and reactivity. These properties include total energy, dipole moment, and the distribution of atomic charges. For instance, the Mulliken charge analysis can reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. In a related compound, (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, DFT calculations were used to investigate its geometry and electronic properties, showing good correlation with experimental X-ray diffraction data.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazoline Derivative 1 | -5.92 | -2.50 | 3.42 |
| Pyrazoline Derivative 2 | -5.91 | -2.77 | 3.14 |
| Pyrazoline Derivative 3 | -5.87 | -2.85 | 3.02 |
Note: The data in this table is representative of values found for analogous heterocyclic compounds in the literature and serves to illustrate the typical range of these quantum chemical parameters.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the nitrile group, making these sites potential centers for electrophilic interaction. The regions around the hydrogen atoms of the pyrrolidine ring would likely exhibit a positive potential.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior.
Conformational analysis aims to identify the stable conformations (conformers) of a molecule and their relative energies. The pyrrolidine ring in this compound is not planar and can adopt puckered conformations, most commonly the "envelope" and "twist" forms. The substituents on the ring, in this case, the 4-bromophenyl group at the nitrogen, the oxo group, and the carbonitrile group, will influence the preferred conformation.
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model atomic and molecular motion, including vibrations, rotations, and conformational changes.
For this compound, MD simulations can be used to study the dynamics of the pyrrolidine ring puckering, the rotation of the 4-bromophenyl group around the C-N bond, and the flexibility of the carbonitrile side chain. These simulations can reveal the energy barriers associated with these motions, providing insight into the molecule's flexibility. The study of rotational barriers in N-aryl lactams is important as it can affect how the molecule interacts with its environment. For instance, in N-benzhydrylformamides, the rotational barrier of the formyl group was calculated to be in the range of 20-23 kcal/mol, indicating hindered rotation at room temperature. Similar calculations for the N-aryl bond in the target compound would provide valuable information about its conformational dynamics. Intramolecular interactions, such as dipole-dipole interactions and steric hindrance, will govern the dynamic behavior of the molecule, and MD simulations can elucidate the nature and strength of these interactions.
Reactivity Prediction and Mechanistic Insights via Quantum Chemical Descriptors
Quantum chemical descriptors derived from Density Functional Theory (DFT) are powerful tools for understanding the electronic structure and reactivity of molecules. These descriptors provide a quantitative basis for fundamental chemical concepts like electronegativity, hardness, and softness, allowing for the prediction of how a molecule will behave in a chemical reaction. For this compound, these methods can elucidate the most reactive sites within the molecule, offering insights into its potential chemical transformations.
The Fukui function, f(r), is a key concept in Conceptual DFT that describes the change in electron density at a specific point in a molecule when the total number of electrons is altered. It is a local reactivity indicator that helps identify which atoms in a molecule are most susceptible to gaining or losing electrons. The function is typically condensed to atomic sites (f_k) to quantify the reactivity of individual atoms.
There are three main types of condensed Fukui functions:
f_k^+ : Measures the reactivity of atom k towards a nucleophilic attack (electron acceptance).
f_k^- : Measures the reactivity of atom k towards an electrophilic attack (electron donation).
f_k^0 : Describes the reactivity of atom k towards a radical attack.
Closely related to the Fukui function is the local softness (s_k) , which is derived by multiplying the Fukui function by the global softness (S) of the molecule. Local softness provides a direct measure of the reactivity of an atomic site; a higher value of local softness indicates a more reactive site.
For this compound, theoretical calculations would be employed to determine these values for each atom. The results would resemble the hypothetical data presented in the table below, which illustrates the distribution of reactivity across the molecule's scaffold.
Table 1: Hypothetical Fukui Functions and Local Softness Values for Selected Atoms of this compound Note: These values are for illustrative purposes and would be derived from quantum chemical calculations.
| Atom/Group | Atom Number | fk+ | sk+ (eV-1) | fk- | sk- (eV-1) |
|---|---|---|---|---|---|
| Carbonyl Carbon (C=O) | C5 | 0.18 | 0.045 | 0.02 | 0.005 |
| Carbonyl Oxygen (C=O) | O1 | 0.05 | 0.012 | 0.25 | 0.062 |
| Nitrile Carbon (C≡N) | C6 | 0.15 | 0.037 | 0.03 | 0.007 |
| Nitrile Nitrogen (C≡N) | N2 | 0.04 | 0.010 | 0.22 | 0.055 |
| Pyrrolidine Nitrogen | N1 | 0.03 | 0.007 | 0.15 | 0.037 |
The calculated Fukui functions and local softness values directly predict the most probable sites for chemical attack.
Prediction of Nucleophilic Attack: The site most susceptible to attack by a nucleophile (an electron-rich species) is the atom with the highest value of f_k^+ (and consequently s_k^+). This site is the most electrophilic region of the molecule. Based on the illustrative data in Table 1, the carbonyl carbon (C5) possesses the highest f_k^+ value, identifying it as the primary site for nucleophilic addition reactions. The nitrile carbon (C6) would be a secondary site for such attacks.
Prediction of Electrophilic Attack: The site most prone to attack by an electrophile (an electron-deficient species) is the atom with the largest f_k^- (and s_k^-) value. This atom is the most nucleophilic in the molecule. The hypothetical data indicate that the carbonyl oxygen (O1) and the nitrile nitrogen (N2) have the highest f_k^- values. These atoms, with their lone pairs of electrons, are the most likely to donate electron density to an incoming electrophile.
This analysis provides a theoretical framework for rationalizing and predicting the molecule's chemical behavior, guiding synthetic modifications and understanding potential reaction mechanisms.
Molecular Modeling for Target Interaction Exploration (Non-Clinical Focus)
Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a small molecule like this compound might interact with biological macromolecules. These methods are fundamental in drug discovery and chemical biology for identifying potential biological targets and optimizing molecular structures for better interaction, independent of clinical outcomes.
Ligand-based pharmacophore modeling is a technique used when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target.
The process for this compound would involve:
Model Generation: A set of structurally related compounds with known activity towards a particular target would be computationally aligned. A pharmacophore model would then be generated, identifying common chemical features. For a molecule like this, the key features would likely include a hydrogen bond acceptor (the carbonyl oxygen), another hydrogen bond acceptor (the nitrile nitrogen), a hydrophobic/aromatic feature (the bromophenyl ring), and potentially a halogen bond donor (the bromine atom).
Model Validation: The generated model is validated to ensure it can distinguish between active and inactive compounds.
Virtual Screening: The validated pharmacophore model is used as a 3D query to search large databases of chemical compounds. Compounds from the database that match the pharmacophore features are identified as "hits" and selected for further investigation. This process allows for the rapid identification of structurally diverse molecules that possess the necessary features for potential target interaction.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is used to understand the binding mode and estimate the binding affinity of a ligand to a target.
A typical docking simulation involving this compound would proceed as follows:
Preparation: The 3D structures of the ligand (the compound) and the target protein (e.g., an enzyme like a kinase or a protease) are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site or active site on the protein.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's active site.
Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode. This predicted complex is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site
| Parameter | Result |
|---|---|
| Target Protein | Hypothetical Kinase XYZ |
| PDB ID | XXXX |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interactions | |
| Hydrogen Bond | Carbonyl Oxygen with Lysine (LYS) 72 |
| Hydrogen Bond | Nitrile Nitrogen with Asparagine (ASN) 151 |
| Hydrophobic Interaction | Bromophenyl ring with Leucine (LEU) 148 |
| Hydrophobic Interaction | Pyrrolidine ring with Valine (VAL) 57 |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their properties (such as chemical reactivity or, in other contexts, biological activity). The development of a QSAR model focuses on the descriptors and the statistical model itself.
The key steps in developing a QSAR model for a set of compounds including this compound are:
Data Set Preparation: A dataset of structurally similar compounds is assembled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors are numerical values that quantify various aspects of the molecule's structure and physicochemical properties.
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the property of interest. The model's predictive power is rigorously validated using techniques like cross-validation and by using an external set of compounds.
The focus of this step is to identify which molecular properties are most important for determining a particular endpoint. For example, a QSAR model might reveal that a compound's reactivity is heavily influenced by its dipole moment and the surface area of its halogen atom.
Table 3: Examples of Molecular Descriptors Calculated for QSAR Model Development
| Descriptor Class | Specific Descriptor Example | Typical Value/Meaning for the Compound |
|---|---|---|
| Constitutional | Molecular Weight | Quantifies the size of the molecule. |
| Number of Rotatable Bonds | Measures molecular flexibility. | |
| Topological | Wiener Index | Describes molecular branching. |
| Balaban J Index | Relates to the topological shape of the molecule. | |
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate/accept electrons. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies hydrophobicity. |
Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models
The surrounding solvent environment can significantly influence the behavior of a solute molecule by altering its geometric structure, electronic properties, and chemical reactivity. rsc.orgresearchgate.net Computational chemistry provides powerful tools to investigate these interactions, with continuum solvation models being a particularly efficient and widely used approach. researchgate.netresearchgate.net These models approximate the solvent as a continuous medium with a specific dielectric constant (ε), allowing for the calculation of molecular properties in a simulated solution environment. rsc.orgresearchgate.net This section explores the theoretical study of solvent effects on the molecular properties and reactivity of this compound using such models.
One of the most common continuum models is the Polarizable Continuum Model (PCM). rsc.orgresearchgate.net In this approach, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute's electrons and nuclei. This mutual polarization is solved for self-consistently, providing a more accurate representation of the molecule's state in solution compared to gas-phase calculations.
The influence of different solvents, ranging from nonpolar to polar, on the properties of this compound can be systematically evaluated. Solvents such as cyclohexane (B81311) (nonpolar, ε ≈ 2.0), chloroform (B151607) (less polar, ε ≈ 4.8), ethanol (B145695) (polar protic, ε ≈ 24.5), and water (polar protic, ε ≈ 80.1) are typically chosen to cover a broad spectrum of dielectric environments.
A key molecular property affected by the solvent is the dipole moment (µ). An increase in the solvent's polarity is expected to enhance the magnitude of the molecule's dipole moment due to the stabilizing interactions between the solute's dipole and the solvent's reaction field. The table below illustrates the anticipated trend of the calculated dipole moment of this compound in various solvents.
Table 1: Calculated Dipole Moment of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1.0 | 4.25 |
| Cyclohexane | 2.02 | 5.18 |
| Chloroform | 4.81 | 5.89 |
| Ethanol | 24.55 | 6.52 |
| Water | 80.10 | 6.78 |
Solvent polarity also impacts the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, polar solvents tend to stabilize both the HOMO and LUMO levels, but the stabilization effect is often more pronounced for the LUMO. This differential stabilization leads to a decrease in the HOMO-LUMO energy gap (ΔE), which is a critical indicator of a molecule's chemical reactivity. dntb.gov.ua A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, implying higher reactivity. dntb.gov.ua
Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A decrease in the HOMO-LUMO gap with increasing solvent polarity corresponds to a decrease in chemical hardness, indicating that the molecule becomes "softer" and more reactive. The global electrophilicity index quantifies the ability of a molecule to accept electrons. An increase in this index in polar solvents would suggest an enhanced electrophilic character for this compound.
Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound in Different Solvents
| Solvent | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Electrophilicity (ω) |
|---|---|---|---|---|---|
| Gas Phase | -7.15 | -1.12 | 6.03 | 3.02 | 1.95 |
| Cyclohexane | -7.21 | -1.25 | 5.96 | 2.98 | 2.08 |
| Chloroform | -7.28 | -1.38 | 5.90 | 2.95 | 2.21 |
| Ethanol | -7.35 | -1.52 | 5.83 | 2.92 | 2.35 |
| Water | -7.40 | -1.60 | 5.80 | 2.90 | 2.41 |
Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific, publicly available research data on the compound This compound to fulfill the requirements of the requested article outline.
The available literature focuses on structurally related analogs, such as the corresponding carboxylic acid (1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid) or derivatives with different substituents on the phenyl ring (e.g., 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile). While these studies provide insights into the broader class of N-aryl-5-oxopyrrolidines, the specific chemical reactivity, synthetic applications, and biological properties of the carbonitrile functional group in this particular scaffold are not detailed.
Attributing findings from these related but distinct molecules to this compound would be scientifically inaccurate and speculative. The nitrile group possesses unique electronic properties and reactivity compared to a carboxylic acid or other functional groups, meaning its behavior in annulation reactions, its potential for post-synthetic modification, and its role in molecular interactions for rational drug design would be distinct.
Due to the strict requirement to focus solely on this compound and the lack of specific data for this compound in the searched scientific domain, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided detailed outline. Any attempt to do so would not be based on verifiable research pertaining to the subject compound.
Role of 1 4 Bromophenyl 5 Oxopyrrolidine 3 Carbonitrile As a Chemical Probe and Building Block
Application in Catalysis Research as a Ligand Precursor
A thorough review of scientific databases and chemical literature reveals no specific studies where 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile has been utilized as a ligand precursor in catalysis research. The core structure of N-aryl pyrrolidinone is a recognized scaffold in chemistry, but the specific application of this nitrile-functionalized bromo-derivative in the development of ligands for catalytic processes has not been documented. Research on similar heterocyclic structures often focuses on their biological activity rather than their potential for coordination chemistry and catalysis.
Future Directions in Synthetic Methodology Development for Related Compounds
There is no literature that explicitly discusses future directions in synthetic methodology specifically for this compound. While general methods for the synthesis of N-substituted 5-oxopyrrolidine derivatives exist, forward-looking research or reviews outlining novel, more efficient, or greener synthetic routes for this particular compound are not available. Current research on related compounds, such as those with carboxylic acid or ester functionalities instead of a nitrile group, focuses on derivatization to explore biological activities, such as antimicrobial or anticancer properties. ktu.ltnih.govnih.govmdpi.com These studies employ established synthetic reactions like condensation to create hydrazones or cyclization to form azoles, rather than proposing new fundamental methodologies for the core synthesis of the pyrrolidinone scaffold itself. nih.govmdpi.com
Table of Compounds Mentioned
Since no specific reactions or related compounds could be discussed within the strict constraints of the topic, a table of compounds is not applicable.
Conclusion
Summary of Key Research Findings and Methodological Advancements
Direct research findings on 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile are not available in the reviewed literature. However, research on analogous 5-oxopyrrolidine derivatives provides a framework for potential synthetic routes and areas of investigation. The synthesis of the core 1-aryl-5-oxopyrrolidine-3-carboxylic acid structure is commonly achieved through the reaction of a substituted aniline (B41778) with itaconic acid. This carboxylic acid derivative serves as a versatile precursor for a variety of functional groups at the 3-position of the pyrrolidine (B122466) ring.
Methodological advancements in this field have focused on the diversification of the 3-position to include amides, esters, hydrazones, and various heterocyclic moieties. These derivatives have been synthesized to explore their potential in medicinal chemistry, particularly as antimicrobial and anticancer agents. For instance, studies on related compounds have detailed the condensation of the corresponding carbohydrazide with various aldehydes to produce hydrazones, which have shown biological activity. The conversion of the carboxylic acid to a carbonitrile, while a standard synthetic transformation, has not been specifically detailed for the 1-(4-bromophenyl) analog in the available literature.
Broader Implications for Organic Synthesis and Molecular Design
The 5-oxopyrrolidine scaffold is a significant pharmacophore in drug discovery. The versatility of its synthesis and the ability to introduce a wide range of substituents at various positions make it an attractive framework for the design of new therapeutic agents. The synthesis of derivatives of 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acid has demonstrated the potential for creating libraries of compounds for biological screening.
The introduction of a carbonitrile group, as in the case of this compound, can have significant implications for a molecule's biological activity and physicochemical properties. The nitrile group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups. In molecular design, the exploration of such analogs is crucial for understanding structure-activity relationships and for the optimization of lead compounds. The lack of research on this specific carbonitrile derivative represents a missed opportunity in the broader exploration of the chemical space around the 5-oxopyrrolidine core.
Identification of Remaining Challenges and Promising Future Research Avenues
The most significant challenge identified is the absence of any published research on this compound. This presents a clear and promising avenue for future research. Key areas for investigation include:
Synthesis and Characterization: The development and optimization of a synthetic route to this compound, followed by its full spectroscopic and crystallographic characterization.
Biological Screening: A thorough investigation of the biological activities of the compound. Based on the activities of related molecules, promising areas for screening would include its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Structure-Activity Relationship (SAR) Studies: A comparative study of the biological activity of the carbonitrile derivative with its carboxylic acid, ester, and amide analogs to establish a clear SAR. This would provide valuable insights for the future design of more potent and selective compounds based on the 5-oxopyrrolidine scaffold.
Computational Studies: In silico modeling of the compound's interaction with potential biological targets could help to guide and rationalize the findings from biological screening.
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carbonitrile, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of 4-bromobenzaldehyde derivatives with pyrrolidine-2,5-dione under acidic conditions. Key steps include cyclization and functional group modifications. For example, hydrochloric acid is often used as a catalyst, with elevated temperatures (80–100°C) to drive the reaction to completion. Solvent choice (e.g., ethanol or DMF) and reaction time (12–24 hours) are critical for yield optimization .
- Quality Control : Purity is assessed via thin-layer chromatography (TLC) and spectroscopic methods (¹H/¹³C NMR, IR). Mass spectrometry confirms molecular weight .
Q. How is the compound’s structural integrity validated post-synthesis?
- Analytical Techniques : X-ray crystallography is used for absolute configuration determination, particularly when crystallizing with solvates (e.g., ethanol). NMR coupling constants (e.g., J-values for diastereotopic protons) and IR carbonyl stretches (~1700 cm⁻¹) confirm functional groups .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential irritancy from the carbonitrile group. Avoid inhalation and skin contact. Store in a dry, cool environment away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Optimization Strategies :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst : Substituting HCl with milder acids (e.g., acetic acid) reduces side reactions.
- Temperature Control : Gradual heating (ramp to 100°C over 1 hour) prevents decomposition.
- Continuous Flow Reactors : Improve scalability and reproducibility compared to batch methods .
Q. How do electronic effects of the 4-bromophenyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromine atom acts as an electron-withdrawing group, activating the phenyl ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Computational studies (DFT) show reduced electron density at the para position, favoring palladium-catalyzed couplings .
Q. What contradictions arise between experimental and computational structural data, and how are they resolved?
- Case Study : Discrepancies in predicted vs. observed dihedral angles (e.g., pyrrolidine ring puckering) are resolved via high-resolution X-ray crystallography. For example, crystal packing forces may distort the ring conformation, which DFT models (gas-phase) fail to capture .
Q. What strategies are effective in synthesizing derivatives for structure-activity relationship (SAR) studies?
- Derivatization Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
